1H-Indene, 1,3-diphenyl-
Description
Historical Context of Indene (B144670) Chemistry and Key Diphenylated Derivatives
The journey into indene chemistry began in the late 19th and early 20th centuries with the investigation of coal-tar fractions. Indene (C₉H₈), a polycyclic aromatic hydrocarbon, was first identified as a natural component of the coal tar fraction boiling around 175–185 °C. wikipedia.orgtaylorandfrancis.com This discovery of a molecule composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring opened a new chapter in organic chemistry. wikipedia.org Its close relative, indane (C₉H₁₀), the saturated analog, was also found in coal tar at concentrations of about 0.1% and is typically produced by the hydrogenation of indene. wikipedia.org
The evolution of the field accelerated in the mid-20th century, driven by advancements in synthetic methodologies that allowed for the creation of a wide array of substituted derivatives. Early work largely centered on simple alkyl-substituted indanes to understand the fundamental relationships between substitution patterns and chemical properties. This foundational research paved the way for the synthesis and study of more complex structures, including diphenylated indene derivatives. The development of modern spectroscopic and computational methods has since revolutionized the characterization and property prediction of these complex molecules.
The synthesis of phenyl-substituted indenes, such as 3-phenyl-1H-indene and 2,3-diphenyl-1H-indene, marked a significant step in diversifying the indene scaffold. acs.org These derivatives are often synthesized through methods like the direct arylation of indenes with aryl halides. acs.org The introduction of phenyl groups significantly influences the electronic and steric properties of the indene core, leading to novel applications. For example, 2-phenyl-1H-indene-1,3(2H)-dione serves as a key building block in the synthesis of advanced molecular motors. acs.org The condensation of 1,3-diphenylpyrazole-4-carboxaldehyde with 1H-indene-1,3(2H)-dione further illustrates the integration of the diphenyl motif into complex heterocyclic systems. researchgate.net
Strategic Importance of 1H-Indene, 1,3-Diphenyl- as a Fundamental Organic Scaffold
1H-Indene, 1,3-diphenyl- (C₂₁H₁₆) is a versatile organic compound characterized by a central indene core with two phenyl groups attached at the 1 and 3 positions. lookchem.com This substitution pattern imparts a unique combination of rigidity and three-dimensional complexity, making it a strategically important scaffold in various areas of chemical synthesis.
The strategic value of the 1,3-diphenyl-1H-indene scaffold is also evident in its role as an intermediate. For example, it is listed as a downstream product in the synthesis of (1,3-diphenyl-1H-inden-1-yl)(methyl)sulfane, highlighting its place in multi-step synthetic pathways. chemsrc.com
| Property | Value |
| Molecular Formula | C₂₁H₁₆ |
| Molecular Weight | 268.35 g/mol |
| Boiling Point | 417.8°C at 760 mmHg |
| Flash Point | 200.8°C |
| Density | 1.126 g/cm³ |
| Refractive Index | 1.65 |
| Vapor Pressure | 8.34E-07 mmHg at 25°C |
| Table 1: Physicochemical Properties of 1H-Indene, 1,3-diphenyl-. lookchem.comguidechem.com |
Current Research Trajectories and Unexplored Dimensions in 1H-Indene, 1,3-Diphenyl- Investigations
Contemporary research on indene derivatives, including 1H-Indene, 1,3-diphenyl-, is characterized by its focus on creating functional molecules for specific, advanced applications. Scientists are actively exploring new synthetic routes and leveraging the unique properties of the indene core to address challenges in medicine and materials science.
Current Research Trajectories:
Advanced Synthesis: Modern synthetic methods, such as Rh(III)-catalyzed cascade annulations and gold-catalyzed cycloisomerizations, are being employed to construct complex indene-based structures, including spiro-[imidazole-indene] derivatives. rsc.orgmonash.edu These methods offer high efficiency and regioselectivity. rsc.org
Medicinal Chemistry: Indanone derivatives, which are structurally related to indenes, are being designed and synthesized as multi-target-directed ligands for conditions like Alzheimer's disease. nih.gov These compounds have shown potent inhibition of cholinesterases and the ability to prevent and disaggregate amyloid-β fibrils. nih.gov
Materials Science: A particularly exciting application is in the field of molecular machinery. Indene derivatives, specifically substituted 2-phenyl-1H-indene-1,3(2H)-diones, are being used as the core structures for third-generation light-driven molecular motors. acs.org The modular synthesis allows for fine-tuning of the motor's properties. acs.org
Unexplored Dimensions:
While significant progress has been made, several areas concerning 1H-Indene, 1,3-diphenyl- and its derivatives remain underexplored. The full potential of this scaffold in materials science, particularly in the development of novel organic electronic materials such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), is yet to be thoroughly investigated. Although its use in polymers is noted, detailed studies on the properties of polymers derived specifically from 1,3-diphenyl-1H-indene are scarce. lookchem.com Furthermore, a comprehensive investigation into its photophysical properties could reveal new applications in areas like fluorescent sensing and bio-imaging. The catalytic potential of metal complexes featuring diphenyl-indenyl ligands is another promising but less-traveled research avenue.
| Research Area | Focus | Key Findings/Examples |
| Medicinal Chemistry | Alzheimer's Disease | Indanone derivatives inhibit cholinesterases and amyloid-β aggregation. nih.gov |
| Materials Science | Molecular Motors | Substituted 2-phenyl-1H-indene-1,3(2H)-diones form the core of light-driven molecular motors. acs.org |
| Synthetic Methodology | Catalysis | Rh(III) and Gold(I) catalysis enable efficient synthesis of complex spiro- and fused-indene systems. rsc.orgmonash.edu |
| Table 2: Selected Current Research Applications of Indene Derivatives. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenyl-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-21(17-11-5-2-6-12-17)19-14-8-7-13-18(19)20/h1-15,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZVKDFWFSDSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(C3=CC=CC=C23)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4467-88-3 | |
| Record name | 1H-Indene, 1,3-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004467883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82366 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies for 1h Indene, 1,3 Diphenyl and Structural Analogues
Development of Catalytic Approaches for 1H-Indene, 1,3-Diphenyl- Formation
The evolution of catalytic methods has significantly broadened the scope and efficiency of indene (B144670) synthesis. These modern techniques offer advantages in terms of reaction conditions, substrate scope, and control over the final product.
Transition metals, particularly palladium, rhodium, and iron, are extensively used to catalyze the formation of indene skeletons through various cyclization and annulation strategies.
Palladium-catalyzed reactions are prominent in the synthesis of substituted indenes. One approach involves the palladium-catalyzed carboannulation of internal alkynes. acs.org Another powerful strategy is the sequential three-component reaction of aryl halides, alkynes, and dibromomethane (B42720), catalyzed by a palladium acetate (B1210297)/potassium acetate system. labxing.com This reaction is believed to proceed through a C,C-palladacycle intermediate. This intermediate is generated from the cascade reaction of the aryl halide and alkyne, which then reacts with dibromomethane to form the benzofulvene product. Notably, 2,3-diphenyl-1H-indene has been identified as a key intermediate in this transformation. labxing.com
Rhodium catalysts are also effective, particularly for the regio- and stereoselective synthesis of indene derivatives from substrates like propargylic alcohols and boronic acids. organic-chemistry.org Iron-catalyzed methods, such as the FeCl₃-catalyzed reaction of N-benzylic sulfonamides with internal alkynes, provide a route to functionalized indenes with high regioselectivity through the cleavage of C-N bonds and generation of benzyl (B1604629) cation intermediates. organic-chemistry.org Other transition metals like Ruthenium and Platinum are used to catalyze the cycloisomerization of 1-alkyl-2-ethynylbenzenes to produce substituted indenes. organic-chemistry.org
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ / KOAc | Aryl halides, Alkynes, CH₂Br₂ | Benzofulvenes (via 2,3-diphenyl-1H-indene intermediate) | Three-component reaction; involves C,C-palladacycle intermediate. | labxing.com |
| Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, Alkynes | Indene derivatives | Regioselectivity depends on the steric nature of alkyne substituents. | organic-chemistry.org |
| FeCl₃ | N-benzylic sulfonamides, Internal alkynes | Functionalized indenes | High regioselectivity through benzyl cation intermediates. | organic-chemistry.org |
| PtCl₂, PtCl₄, [RuCl₂(CO)₃]₂ | 1-Alkyl-2-ethynylbenzenes | Substituted indenes | Air-stable catalysts; cycloisomerization reaction. | organic-chemistry.org |
| [Cp*RhCl₂]₂ / AgSbF₆ | Aryl C-H bond, Aldehydes | Acylated arenes | Oxidative C-H acylation with aldehydes. | nih.gov |
To circumvent the cost and potential toxicity of transition metals, organocatalytic and metal-free synthetic routes have been developed. These methods often employ small organic molecules or Brønsted acids as catalysts.
A notable example is the regiospecific synthesis of 1H-indene-2-carbaldehyde derivatives through a transition-metal-free, reductive cyclization of ortho-formyl trans-cinnamaldehydes. rsc.org This reaction uses a Hantzsch ester in the presence of an aminocatalyst. The use of sterically demanding aminocatalysts can efficiently inhibit the isomerization of the resulting cycloolefin product. rsc.org
Brønsted acids, such as trifluoromethanesulfonic acid, can catalyze the cyclization of diaryl- and alkyl aryl-1,3-dienes to afford substituted indenes in good yields under mild conditions. organic-chemistry.org Furthermore, metal-free, two-component reactions between cinnamaldehydes and sulfonamides, promoted by a Brønsted acid, provide a simple and atom-economical route to a range of functionalized indenes. organic-chemistry.org Organocatalytic 1,3-dipolar cycloadditions of 2-arylidene-1,3-indandiones with azomethine imines have also been developed to furnish complex spiro indane-1,3-dione-pyrazolidinones with excellent diastereoselectivities. umich.edu
Samarium-based reagents have emerged as powerful tools for promoting unique cyclization reactions. Specifically, samarium metal in the presence of trimethylsilyl (B98337) chloride (TMSCl) in dimethylformamide (DMF) can promote the intramolecular cyclization of 1,1-diaryl-2,2-dicyanoethenes to directly construct the indene core. acs.org This method offers a novel approach to polysubstituted indenes. Another important application is the intramolecular reductive cyclization of 2-nitro-1,3-diphenyl-2-propen-1-ones induced by samarium diiodide (SmI₂), which yields 2-arylquinolines under neutral, room temperature conditions. researchgate.net
Regioselective and Stereoselective Synthetic Protocols for 1H-Indene, 1,3-Diphenyl- Derivatives
Controlling regioselectivity and stereoselectivity is paramount in synthesizing complex molecules with specific biological or material properties. Several advanced protocols have been established to achieve this control in the synthesis of indene derivatives.
Regioselectivity is often dictated by the choice of catalyst and the electronic and steric properties of the substrates. For instance, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity of the cyclization is dependent on the steric nature of the substituents on the alkyne. organic-chemistry.org Similarly, FeCl₃-catalyzed reactions of N-benzylic sulfonamides with internal alkynes exhibit extremely high regioselectivity. organic-chemistry.org
Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is crucial for creating chiral indene derivatives. The stereoselective construction of 1,3-dienes, which are common precursors, is often achieved through transition-metal-catalyzed cross-coupling reactions between pre-functionalized alkenyl partners of predefined stereochemistry. mdpi.com For example, the Suzuki-Miyaura reaction can be used for the stereoselective synthesis of multi-substituted 1,3-dienes. nih.gov A highly stereospecific Diels-Alder reaction between cyclopentadiene (B3395910) and rigid 1-azadienes, generated in situ from methylene (B1212753) γ-lactams, leads to the formation of spiro-γ-lactams with four stereogenic centers, showcasing a high degree of stereocontrol. nih.gov
| Method | Catalyst/Reagent | Substrates | Type of Selectivity | Key Finding | Reference |
|---|---|---|---|---|---|
| Reductive Cyclization | Sterically demanding aminocatalyst | ortho-Formyl trans-cinnamaldehydes | Regiospecific | Suppresses cycloolefin isomerization. | rsc.org |
| Cyclization | Rh(I) catalyst | 2-(chloromethyl)phenylboronic acid, Alkynes | Regioselective | Selectivity is dependent on the steric properties of the alkyne. | organic-chemistry.org |
| Diels-Alder Reaction | None (in situ generation) | Cyclopentadiene, Methylene γ-lactams | Stereospecific | Forms spiro-γ-lactams with four stereogenic centers. | nih.gov |
| Suzuki-Miyaura Reaction | Palladium catalyst | Alkenyl potassium fluoroborate, Alkenyl bromine | Stereoselective | Achieves stereo-divergent synthesis of 1,3-dienes. | nih.gov |
Green Chemistry Principles Applied to the Synthesis of 1H-Indene, 1,3-Diphenyl-
The application of green chemistry principles aims to design chemical processes that are environmentally benign. In the context of indene synthesis, this involves using safer solvents, reducing energy consumption, and employing catalytic rather than stoichiometric reagents.
One significant green approach is the use of alternative energy sources like microwave irradiation and ultrasound. researchgate.net For example, the synthesis of trisubstituted 1,3-thiazoles from arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides can be achieved in aqueous media under microwave conditions without a catalyst. rsc.org This method features a short reaction time, good yields, and water as the reaction medium, avoiding harmful by-products. rsc.org
Visible-light-promoted reactions represent another pillar of green synthesis. The Wolff rearrangement of 1-diazonaphthalen-2(1H)-ones can be promoted by visible blue LED light to produce a versatile 1H-indene-3-carboxylate scaffold. rsc.org This method operates at room temperature and avoids harsh reagents. The development of reactions in environmentally friendly solvents, such as water, is also a key aspect. The "on-water" synthesis of various heterocyclic compounds demonstrates the potential of using water as a reaction medium to promote organic transformations. rsc.org
Cascade and Multicomponent Reactions Leading to the 1H-Indene, 1,3-Diphenyl- Core
The synthesis of the 1H-indene scaffold, particularly the 1,3-diphenyl substituted variant, has been significantly advanced through the development of cascade and multicomponent reactions. These strategies offer significant advantages in terms of efficiency, atom economy, and the ability to construct complex molecular architectures from simple precursors in a single operation. Such approaches are highly valued in medicinal chemistry and materials science for the rapid generation of molecular diversity.
One notable approach involves a water-facilitated, nitromethane-mediated cyclization of 2-(phenylvinyl)benzhydrols, which provides access to 1,3-diphenyl-1H-indene derivatives. researchgate.net This method is distinguished by its mild conditions and avoidance of metal catalysts or strong acids. The reaction proceeds by heating the starting material in wet nitromethane, leading to the formation of the desired indene structure. researchgate.net
Palladium catalysis has also been instrumental in the development of multicomponent syntheses of substituted indenes. For instance, a palladium(0)-catalyzed three-component reaction involving o-ethynylbenzaldehyde derivatives, organoboron reagents, and secondary aliphatic amines can produce 1H-indenamines. acs.orgnih.gov While this specific example leads to aminated indenes, the underlying principle of combining multiple components in a single pot highlights the power of this strategy for accessing diverse indene cores.
Furthermore, cobalt-catalyzed reactions have emerged as a potent tool for constructing functionalized 1H-indene derivatives. A method utilizing a Co(III)-carbene radical intermediate, generated from o-cinnamyl N-tosylhydrazones, allows for the synthesis of a variety of substituted indenes. researchgate.net This intramolecular cyclization represents a formal carbene insertion into a vinylic C(sp²)-H bond, showcasing a novel mechanistic pathway. researchgate.net
Copper catalysis has enabled the intramolecular cascade reaction of conjugated enynones to yield substituted 1H-indenes. acs.org This process, which proceeds under mild conditions with an inexpensive and less toxic copper salt, is believed to involve a copper-mediated 5-exo-dig cyclization followed by a formal C(sp²)-H insertion. acs.org
Thermal cascade reactions provide another avenue to the indene core. A catalyst-free thermal approach starting from 1-diazonaphthalen-2(1H)-ones involves a sequential Wolff rearrangement. The resulting ketene (B1206846) intermediate is then trapped by amines or alcohols in the presence of aldehydes to generate 1H-indene-3-carboxamides or -carboxylates in a three-component fashion. nih.gov
The following table summarizes a selection of these advanced synthetic methodologies:
| Reaction Type | Catalyst/Promoter | Key Starting Materials | Product Type | Reference |
| Water-Facilitated Cyclization | Nitromethane/Water | 2-(Phenylvinyl)benzhydrols | 1,3-Diphenyl-1H-indenes | researchgate.net |
| Multicomponent Reaction | Palladium(0) | o-Ethynylbenzaldehydes, Organoboron reagents, Amines | 1,2,3-Trisubstituted 1H-indenamines | acs.orgnih.gov |
| Carbene Radical Cyclization | Cobalt(II) Complex | o-Cinnamyl N-tosylhydrazones | Substituted 1H-indenes | researchgate.net |
| Intramolecular Cascade | Copper Salt | Conjugated Enynones | 3-(2-Furyl)-substituted 1H-indenes | acs.org |
| Thermal Cascade Reaction | Heat | 1-Diazonaphthalen-2(1H)-ones, Amines/Alcohols, Aldehydes | 1H-Indene-3-carboxamides/carboxylates | nih.gov |
These examples underscore the significant progress in the application of cascade and multicomponent reactions for the synthesis of the 1H-indene, 1,3-diphenyl- core and its analogues. The diversity of available methods, employing various metals or catalyst-free conditions, provides synthetic chemists with a powerful toolkit for accessing this important structural motif.
Exploration of Reaction Mechanisms and Reactivity Profiles of 1h Indene, 1,3 Diphenyl
Electrophilic and Nucleophilic Processes Governing the Indene (B144670) Framework
The reactivity of 1H-Indene, 1,3-diphenyl- is characterized by its susceptibility to both electrophilic and nucleophilic attacks, a direct consequence of the electronic interplay between the phenyl groups and the indene nucleus.
Electrophilic Substitution:
The indene ring system, while aromatic, can undergo electrophilic substitution reactions. Studies have shown that 1,3-diphenylindene undergoes nitration and acylation predominantly at the C-2 position. acs.org This regioselectivity is attributed to the electronic influence of the phenyl groups, which direct incoming electrophiles to this specific carbon atom. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the aromatic ring, forming a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg Subsequent deprotonation restores the aromaticity of the ring. Common electrophilic substitution reactions include nitration, where the nitronium ion (NO₂⁺) acts as the electrophile, and Friedel-Crafts acylation, which introduces an acyl group. minia.edu.eg
Nucleophilic Substitution:
Aromatic rings that are electron-deficient are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In the context of the indene framework, the presence of electron-withdrawing groups can facilitate the attack of a nucleophile. wikipedia.org The reaction typically proceeds through an addition-elimination mechanism, where the nucleophile adds to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex). wikipedia.orgmasterorganicchemistry.com The departure of a leaving group then restores the aromaticity. The rate of nucleophilic aromatic substitution is influenced by the nature of the leaving group and the electron-withdrawing ability of the substituents on the ring. masterorganicchemistry.com For instance, the presence of a nitro group ortho or para to the leaving group significantly accelerates the reaction. masterorganicchemistry.com
Cycloaddition Reactions and Their Synthetic Utility
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. wikipedia.orglibretexts.org 1H-Indene, 1,3-diphenyl- and its derivatives can participate in various cycloaddition reactions, leading to the formation of complex polycyclic systems.
Diels-Alder Reaction:
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. libretexts.org While the benzene (B151609) ring of the indene system is generally unreactive as a diene, the five-membered ring can potentially act as a dienophile in certain contexts. The high temperatures often required for the classic Huisgen 1,3-dipolar cycloaddition of alkynes and azides can lead to mixtures of regioisomers. organic-chemistry.org
1,3-Dipolar Cycloaddition:
1,3-Dipolar cycloadditions are versatile reactions for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org These reactions involve a 1,3-dipole and a dipolarophile. wikipedia.org The indene double bond can act as a dipolarophile, reacting with various 1,3-dipoles such as nitrile oxides and carbonyl ylides to afford a range of heterocyclic adducts. wikipedia.orgorganic-chemistry.org For example, the reaction of 1,3-diphenylindene ozonides can lead to the formation of novel polycyclic peroxides. rsc.org The regioselectivity and stereoselectivity of these reactions are often controlled by frontier molecular orbital (FMO) theory. wikipedia.org
[3+2] Cycloaddition:
Recent research has demonstrated the utility of [3+2] cycloaddition reactions involving allenes as either dipolarophiles or 1,3-dipole precursors for the synthesis of five-membered rings. researchgate.net
Photochemical Transformations and Rearrangement Pathways of 1H-Indene, 1,3-Diphenyl-
The photochemical behavior of 1,1-diphenylindene has been investigated, revealing efficient rearrangement upon direct irradiation or acetophenone (B1666503) sensitization. cdnsciencepub.com This process leads to the formation of 2,3-diphenylindene and 1,2-diphenylindene. cdnsciencepub.com These transformations likely proceed through excited states and involve phenyl and hydrogen migrations. cdnsciencepub.commcmaster.ca The study of these photochemical rearrangements provides insights into the excited-state dynamics of the indene system.
Furthermore, the irradiation of indenyl anions in the presence of aryl halides can lead to photoarylation via an SRN1 mechanism. acs.org For instance, the irradiation of 1,3-diphenylindenyl anion with bromobenzene (B47551) yields 1,1,3- and 1,2,3-triphenylindene. acs.org The regiochemistry of this phenylation is thought to be governed by radical attack at the most basic site of the anion. acs.org
Radical Reaction Chemistry and Radical Species Involvement
Radical reactions offer unique pathways for the functionalization of organic molecules. Radicals are highly reactive species with a free valency and are often involved in chain reactions. jhuapl.edu In the context of 1,3-diphenylindene, radical species can be generated and participate in various transformations.
One notable example is the dehydrocyclization of 2-substituted 1,3,3-triphenyl-1-propenes with N-bromosuccinimide (NBS) to afford the corresponding 2-substituted 1,3-diphenylindenes. oup.comoup.com This reaction is proposed to proceed through a novel free-radical intramolecular ring-closure mechanism. oup.com The reaction of 1,3,3-triphenyl-1-propene with NBS, however, yields a dimeric product, suggesting that the initially formed indene can be attacked by a 1,3,3-triphenyl-2-propenyl radical. oup.com
The generation of N-centered radicals and radical ions has been facilitated by visible light photoredox catalysis, providing a mild method for their formation. rsc.org The synthetic utility of these N-radical species remains an active area of research. rsc.org Additionally, the generation of hybrid aryl Pd-radical species through visible light induction has been shown to enable a 1,5-hydrogen atom-transfer process, leading to the selective oxidation of silyl (B83357) ethers. nih.gov
Metal-Ligand Interactions and Reactivity in Catalytic Cycles
The interaction of the indene scaffold with metal centers is crucial in many catalytic processes. Metal-ligand cooperation (MLC) is a concept where both the metal and the ligand are actively involved in bond activation. nih.gov This is in contrast to traditional catalysis where the ligand is often a spectator. nih.gov
The indenyl ligand, derived from deprotonation of the indene, is a versatile ligand in organometallic chemistry. The phenyl substituents in 1,3-diphenylindene can influence the electronic and steric properties of the resulting metal complexes, thereby modulating their catalytic activity. These complexes can participate in a variety of catalytic cycles, including hydrogenation and C-C bond-forming reactions. For example, rhodium complexes with pyridonato ligands have been shown to be efficient catalysts for the dimerization of alkynes, where a metal-ligand cooperative proton shuttle mechanism is proposed. csic.es Similarly, zinc pincer complexes exhibit metal-ligand cooperation in the catalytic hydrogenation of imines and ketones. st-andrews.ac.uk
The nature of the metal-ligand bond can range from ionic to covalent and is fundamentally a Lewis acid-base interaction. libretexts.org The metal ion acts as a Lewis acid, and the ligand as a Lewis base. libretexts.org These interactions can alter the reactivity of the ligand, for instance, by increasing the acidity of a ligand proton. libretexts.org
Carbonyl-Alkyne Metathesis Reactions Involving Indene Triones
Carbonyl-alkyne metathesis (CAM) is an atom-economical and stereoselective method for constructing α,β-unsaturated carbonyl compounds. acs.orgbohrium.com This reaction typically proceeds through a [2+2] cycloaddition followed by a cycloreversion sequence involving an oxetene intermediate. acs.org
Recent research has demonstrated the catalyst-dependent intermolecular CAM reaction of 1H-indene-1,2,3-triones with internal alkynes using ruthenium (Ru) and cobalt (Co) catalysts. nih.govacs.org The use of a Ru catalyst leads to the formation of 2-(2-oxo-1,2-diphenylethylidene)-1H-indene-1,3(2H)-dione derivatives, while a Co catalyst yields S-alkyl 2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-phenylethanethioates. nih.govacs.org This catalytic approach offers a broad substrate scope and excellent regiocontrol for the synthesis of valuable α,β-unsaturated carbonyl compounds. acs.orgnih.govacs.org
Advanced Spectroscopic and Crystallographic Structural Elucidation of 1h Indene, 1,3 Diphenyl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule.
For 1H-Indene, 1,3-diphenyl-, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the indene (B144670) core and the two phenyl substituents. The aromatic protons would likely appear in the downfield region (typically δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns providing insight into their positions on the rings. The protons on the five-membered indene ring, including the aliphatic proton at the C1 position and the olefinic proton at the C2 position, would have characteristic chemical shifts influenced by the phenyl substituents and the ring currents.
The ¹³C NMR spectrum would complement the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The number of distinct signals would confirm the molecular symmetry. Carbons in the phenyl rings and the aromatic part of the indene system would resonate at lower field (typically δ 120-150 ppm), while the sp³-hybridized carbon at the C1 position would appear at a higher field.
Despite extensive searches of scientific databases, specific, experimentally determined ¹H and ¹³C NMR spectral data for 1H-Indene, 1,3-diphenyl- were not found in the available literature.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
A successful crystallographic analysis of 1H-Indene, 1,3-diphenyl- would yield a detailed structural model and key crystallographic data, which would be presented in a standardized format.
Table 1: Hypothetical Crystallographic Data for 1H-Indene, 1,3-diphenyl-
| Parameter | Value |
|---|---|
| Crystal system | Data not available |
| Space group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic study. No experimental data for 1H-Indene, 1,3-diphenyl- could be located.
The packing of molecules in a crystal is governed by intermolecular forces. For 1H-Indene, 1,3-diphenyl-, an aromatic molecule, π-π stacking interactions between the phenyl and indene rings would be expected to play a significant role in the crystal packing. These interactions involve the attractive, noncovalent forces between aromatic rings. While the molecule lacks strong hydrogen bond donors, weak C-H···π hydrogen bonds could also contribute to the stability of the crystal lattice. A detailed crystallographic study would allow for the measurement of the distances and geometries of these interactions. However, without an experimentally determined crystal structure, a definitive analysis of the intermolecular interactions for 1H-Indene, 1,3-diphenyl- cannot be performed.
The conformation of a molecule in the solid state can be "frozen" in a low-energy state that may differ from its preferred conformation in solution. X-ray crystallography would reveal the specific conformation of 1H-Indene, 1,3-diphenyl- in the crystal, including the torsion angles of the phenyl groups relative to the indene core. This information is crucial for understanding how steric and electronic effects influence the molecule's shape. As no crystallographic data is currently available, the solid-state conformation of this compound remains undetermined.
Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," unique to the compound's structure.
The IR and Raman spectra of 1H-Indene, 1,3-diphenyl- would be expected to show characteristic bands corresponding to its structural features. These would include:
C-H stretching vibrations: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.
C=C stretching vibrations: Aromatic ring stretching vibrations would produce a series of bands in the 1450-1600 cm⁻¹ region.
C-H bending vibrations: Out-of-plane bending vibrations for the substituted aromatic rings would appear in the 690-900 cm⁻¹ region, providing clues about the substitution pattern.
Specific experimental IR and Raman spectral data for 1H-Indene, 1,3-diphenyl- are not available in the reviewed literature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Ultraviolet-visible (UV-Vis) absorption spectroscopy measures the electronic transitions within a molecule, providing information about its conjugated π-electron system. The extended conjugation in 1H-Indene, 1,3-diphenyl-, encompassing the indene and two phenyl rings, would be expected to result in strong UV absorption. The wavelength of maximum absorbance (λmax) provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. Many polycyclic aromatic hydrocarbons are fluorescent, and it is plausible that 1H-Indene, 1,3-diphenyl- would exhibit fluorescence. The emission spectrum would be characteristically red-shifted compared to its absorption spectrum (the Stokes shift).
A search of available scientific literature and databases did not yield specific experimental UV-Vis absorption or fluorescence emission spectra for 1H-Indene, 1,3-diphenyl-.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.
The molecular formula of 1H-Indene, 1,3-diphenyl- is C₂₁H₁₆, corresponding to a monoisotopic mass of 268.1252 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 268.
The fragmentation of the molecular ion would likely proceed through pathways that generate stable carbocations. Plausible fragmentation patterns for 1H-Indene, 1,3-diphenyl- would involve the loss of the phenyl substituents.
Table 2: Predicted Mass Spectrometry Data for 1H-Indene, 1,3-diphenyl-
| m/z | Ion Identity (Predicted) | Description |
|---|---|---|
| 268 | [C₂₁H₁₆]⁺ | Molecular Ion (M⁺) |
| 191 | [M - C₆H₅]⁺ | Loss of a phenyl radical |
| 115 | [C₉H₇]⁺ | Indenyl cation, possible further fragmentation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: This table is based on the theoretical molecular weight and predicted fragmentation pathways. No experimental mass spectrum for 1H-Indene, 1,3-diphenyl- was found in the searched literature.
The base peak in the spectrum would correspond to the most stable fragment ion formed under the experimental conditions. Without experimental data, the relative abundances of these fragments cannot be determined.
Theoretical and Computational Investigations of 1h Indene, 1,3 Diphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Theory (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1H-Indene, 1,3-diphenyl-. At the core of this analysis is the Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. researcher.life A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researcher.life Conversely, a small energy gap suggests that the molecule is more reactive and less stable. youtube.com
For derivatives of the closely related 1H-indene-1,3-dione, these energies have been calculated using Density Functional Theory (DFT). researchgate.net The HOMO energy is associated with the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attacks. In many organic molecules, the HOMO is often distributed over electron-rich regions, while the LUMO is localized on electron-deficient areas. nsf.gov
Density Functional Theory (DFT) Studies on Reactivity, Stability, and Spectroscopic Properties
These studies are instrumental in understanding chemical reactivity and stability. beilstein-journals.org By calculating various quantum chemical parameters, DFT can offer a detailed picture of how the molecule will behave in chemical reactions. Furthermore, DFT can predict spectroscopic properties, such as vibrational frequencies (FT-IR, Raman) and electronic transitions (UV-Vis), which can then be compared with experimental data to validate the computational model. nih.govresearchgate.net
A significant application of DFT is the elucidation of chemical reaction mechanisms. beilstein-journals.org By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the most probable route from reactants to products, known as the minimum energy path (MEP). nih.gov Along this path, the highest energy point corresponds to the transition state (TS), which is the energetic barrier that must be overcome for the reaction to proceed. nih.gov
The identification of transition state structures is a challenging but crucial aspect of understanding reaction kinetics. Advanced computational techniques, sometimes combined with machine learning, are used to predict the geometry of these transient species. For the synthesis of 1,3-diphenyl-1H-indene derivatives, computational studies can explore the cyclization mechanisms, providing insights that are not easily accessible through experimental means alone.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted onto the molecule's electron density surface, using a color-coded scheme to represent different electrostatic potential values.
Typically, regions of negative electrostatic potential, often colored red or yellow, are electron-rich and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms. nih.gov Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. youtube.com For indene (B144670) derivatives, MEP analysis can identify the reactive sites on the aromatic rings and the indene core, guiding the understanding of intermolecular interactions and reaction selectivity. researchgate.net
Global reactivity descriptors, derived from the conceptual framework of DFT, provide quantitative measures of a molecule's reactivity and stability. These descriptors are calculated from the energies of the HOMO and LUMO. researchgate.net
Key reactivity descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is approximated as half of the HOMO-LUMO energy gap (η ≈ (ELUMO - EHOMO)/2). Higher hardness correlates with greater stability. researchgate.net
Chemical Softness (σ): The reciprocal of hardness (σ = 1/η). A higher softness value indicates greater reactivity. researchgate.net
Electronegativity (χ): The power of an atom or group to attract electrons. It is calculated as the negative of the electronic chemical potential (χ = -μ).
Electronic Chemical Potential (μ): The escaping tendency of an electron from a system. It is the average of the HOMO and LUMO energies (μ ≈ (EHOMO + ELUMO)/2).
Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge from the environment. It is defined as ω = μ²/2η. A higher electrophilicity index indicates a better electrophile.
These descriptors have been successfully used to rationalize the reactivity patterns of various molecular systems, including derivatives of 1H-indene-1,3-dione. researchgate.netresearchgate.net
| Parameter | Symbol | Formula | Value |
|---|---|---|---|
| Energy of HOMO | EHOMO | - | -6.52 |
| Energy of LUMO | ELUMO | - | -2.55 |
| Energy Gap | ΔE | ELUMO - EHOMO | 3.97 |
| Ionization Potential | I | -EHOMO | 6.52 |
| Electron Affinity | A | -ELUMO | 2.55 |
| Electronegativity | χ | (I + A) / 2 | 4.54 |
| Global Hardness | η | (I - A) / 2 | 1.99 |
| Global Softness | σ | 1 / η | 0.503 |
| Electrophilicity Index | ω | χ² / (2η) | 5.180 |
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum chemical methods describe the electronic structure of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions.
For a molecule like 1H-Indene, 1,3-diphenyl-, which has rotatable phenyl groups, MD simulations can explore its conformational landscape. These simulations can identify the most stable conformers (low-energy states) and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules. MD is also employed to study how these molecules interact with surfaces or other chemical species, for instance, in the context of material science or corrosion inhibition studies involving related indene structures. researchgate.net
Computational Studies on Chiroptical Properties for Enantiomeric Characterization
Since 1H-Indene, 1,3-diphenyl- possesses a stereocenter at the C1 position, it can exist as two enantiomers. Computational methods are highly effective for predicting the chiroptical properties that distinguish these mirror-image isomers. The primary techniques involve the calculation of optical rotation (OR) and electronic circular dichroism (ECD) spectra using time-dependent density functional theory (TD-DFT). researchgate.net
The calculation of specific rotation ([α]D) at a specific wavelength (typically the sodium D-line) is a common method for comparing with experimental polarimetry data to assign the absolute configuration (R or S) of a chiral molecule. researchgate.netresearchgate.net The accuracy of these calculations depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using a polarizable continuum model (PCM). mdpi.com
ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides more detailed structural information than optical rotation. youtube.com Theoretical calculations can simulate the entire ECD spectrum, which, when compared to the experimental spectrum, serves as a powerful tool for the unambiguous assignment of absolute configuration. For molecules with similar chromophores, such as those containing the 1,3-diphenyl framework, computational analysis of the ECD spectra can reveal how the chiral arrangement of these groups gives rise to the observed chiroptical response.
In Silico Modeling of Molecular Packing and Crystal Growth
The arrangement of molecules in a crystal lattice, known as molecular packing, and the subsequent process of crystal growth are pivotal in determining the macroscopic properties of a material. Computational modeling provides a powerful tool to explore these phenomena at a molecular level.
The primary goal of molecular packing analysis is to predict the most stable crystal structures (polymorphs) a molecule is likely to adopt. This is achieved through Crystal Structure Prediction (CSP) methods, which have become an essential tool in solid-state chemistry. researchgate.netgoogle.com A typical CSP workflow involves two main stages: generating a diverse set of plausible crystal packing arrangements and then ranking them based on their thermodynamic stability, usually calculated as lattice energy. google.com
A variety of computational techniques are utilized to generate and evaluate these crystal structures. These methods range from those based on empirical force fields to more accurate but computationally intensive quantum mechanical calculations.
Table 1: Computational Methods for Modeling Molecular Packing
| Method | Description | Application to 1H-Indene, 1,3-diphenyl- |
|---|---|---|
| Energy Minimization | A computational procedure to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For molecular crystals, this involves optimizing the unit cell parameters and the positions and orientations of the molecules within it. | Would be used to refine and rank the stability of potential crystal structures of 1H-Indene, 1,3-diphenyl- generated by CSP algorithms. |
| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. In the context of molecular packing, MD can be used to explore the stability of a predicted crystal structure at a given temperature and pressure. ornl.gov | Could be employed to assess the thermal stability of predicted polymorphs of 1H-Indene, 1,3-diphenyl- and to study phase transitions. |
| Monte Carlo (MC) Methods | A class of computational algorithms that rely on repeated random sampling to obtain numerical results. In crystal structure prediction, MC methods can be used to explore the vast conformational and packing space available to a molecule. | Could be used to generate a diverse set of initial crystal packing arrangements for 1H-Indene, 1,3-diphenyl- for further refinement. |
| Distributed Multipole Analysis (DMA) | A method to represent the charge distribution of a molecule more accurately than simple atomic point charges. This is crucial for correctly modeling electrostatic interactions, which are highly directional and play a key role in determining molecular packing. | Would provide a more accurate description of the electrostatic interactions between 1H-Indene, 1,3-diphenyl- molecules, leading to more reliable predictions of crystal packing. |
For a molecule like 1H-Indene, 1,3-diphenyl-, with its rigid indene core and flexible phenyl substituents, a thorough CSP study would be necessary to identify the likely packing motifs. The interplay of van der Waals interactions between the aromatic rings would be expected to be a dominant factor in its crystal packing.
Once the stable crystal structures are identified, the next step is to model the growth of these crystals from a solution or melt. Computational models of crystal growth aim to predict the final crystal morphology, or shape, which is determined by the relative growth rates of different crystal faces.
Several models have been developed to predict crystal morphology, ranging from early geometrical theories to more sophisticated simulations that account for the molecular interactions at the crystal-solvent interface.
Table 2: Computational Models for Simulating Crystal Growth
| Model | Description | Application to 1H-Indene, 1,3-diphenyl- |
|---|---|---|
| Bravais-Friedel-Donnay-Harker (BFDH) Model | A geometrical model that relates the morphology of a crystal to its internal lattice structure. It predicts that the faces with the largest interplanar spacing will be the most prominent. | Could provide a first approximation of the vacuum morphology of 1H-Indene, 1,3-diphenyl- based solely on its crystal lattice. |
| Attachment Energy Model | This model calculates the energy released when a new molecular layer is attached to a growing crystal face. Faces with higher attachment energies are predicted to grow faster and thus be smaller in the final crystal shape. | Would allow for a more quantitative prediction of the vacuum morphology of 1H-Indene, 1,3-diphenyl- by considering the intermolecular forces. |
| Molecular Dynamics (MD) Simulations of the Crystal-Solvent Interface | These simulations explicitly model the interface between a crystal face and the surrounding solvent. They can provide detailed insights into the mechanisms of molecular attachment and the role of the solvent in modifying crystal growth rates. | Would enable the prediction of the solvent-dependent morphology of 1H-Indene, 1,3-diphenyl- crystals, which is crucial for controlling crystallization processes. |
In the case of 1H-Indene, 1,3-diphenyl-, the phenyl groups would likely play a significant role in the interactions with different solvents, leading to solvent-dependent crystal habits. MD simulations would be invaluable in understanding these specific interactions and predicting how the crystal shape might be controlled by the choice of solvent.
Applications and Functionalization of 1h Indene, 1,3 Diphenyl in Advanced Materials and Catalysis
Role as a Building Block in Organic Electronic Materials
The delocalized π-system of 1H-Indene, 1,3-diphenyl- makes it an attractive component for organic electronic materials, which are utilized in a range of applications from light-emitting diodes to optical devices.
Integration into Conjugated Polymer Architectures
While direct polymerization of 1H-Indene, 1,3-diphenyl- is not extensively documented, its derivatives are valuable monomers for creating conjugated polymers. The indene (B144670) moiety can be incorporated into polymer backbones to influence the electronic and physical properties of the resulting materials. The phenyl groups at the 1 and 3 positions offer sites for further functionalization, enabling the tuning of solubility, processability, and intermolecular interactions, which are crucial for device performance. The rigid nature of the indene unit can enhance the planarity of the polymer chain, facilitating π-π stacking and improving charge transport characteristics.
Application in Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials
Derivatives of 1,3-diphenylindene have shown promise in the field of organic light-emitting diodes (OLEDs). For instance, spiro-conjugated diphenylindene compounds have been reported to exhibit aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent in the aggregated or solid state. This property is highly desirable for OLED applications as it mitigates the concentration quenching that often occurs in solid-state devices. These materials can be used as emitters or hosts in the emissive layer of an OLED, contributing to the device's efficiency and color purity. The inherent fluorescence of the 2,3-diarylindene scaffold is another key feature that makes it a candidate for blue-light-emitting materials, which are essential components for full-color displays and white lighting.
Development of Non-Linear Optical (NLO) Active Chromophores
The development of materials with significant non-linear optical (NLO) properties is crucial for applications in optical communications, data storage, and signal processing. The core structure of 1H-Indene, 1,3-diphenyl- can be functionalized with electron-donating and electron-accepting groups to create push-pull chromophores with large second-order NLO responses. The indene ring acts as a π-conjugated bridge, facilitating intramolecular charge transfer from the donor to the acceptor upon excitation, which is a key requirement for NLO activity. Theoretical and experimental studies on related diaromatic stilbene (B7821643) and butadiene derivatives have demonstrated that molecular structure and crystal packing are critical in achieving high NLO activity.
Utilization in Catalysis as Ligands and Precursors
The indenyl anion, derived from the deprotonation of the indene ring, is a versatile ligand in organometallic chemistry. The presence of phenyl substituents in 1H-Indene, 1,3-diphenyl- modifies the steric and electronic properties of the resulting indenyl ligand, influencing the behavior of the corresponding metal complexes in catalysis.
Design of Metal-Ligand Complexes for Homogeneous Catalysis
The 1,3-diphenylindenyl ligand has been utilized in the synthesis of transition metal complexes, particularly with zirconium. These complexes have been investigated as catalysts in various transformations. For example, (1,3-diphenylindenyl)zirconium complexes have been synthesized and studied for their catalytic activity. The "indenyl effect," which describes the enhanced reactivity of indenyl metal complexes compared to their cyclopentadienyl (B1206354) counterparts, is a well-documented phenomenon. This effect is attributed to the ability of the indenyl ligand to undergo η⁵ to η³ haptotropic shifts, which can open up a coordination site at the metal center and facilitate substrate binding and catalytic turnover.
While specific performance data for 1,3-diphenylindenyl complexes in a broad range of homogeneous catalytic reactions is not widely available in public literature, the general principles of indenyl chemistry suggest their potential in reactions such as polymerization, hydrogenation, and C-H activation. The steric bulk of the phenyl groups can influence the stereoselectivity of the catalytic reaction, making these ligands attractive for asymmetric catalysis.
Table 1: Examples of Metal Complexes with Indenyl Ligands and Their Catalytic Applications
| Metal | Ligand System | Catalytic Application | Reference |
| Zirconium | (1,3-Diphenylindenyl) | Polymerization | researchgate.netacs.org |
| Rhodium | Indenyl-derived | C-H Amidation | researchgate.net |
| Iron | Indenyl-PHOX | Mukaiyama Aldol Reaction | nih.gov |
This table provides examples of the broader class of indenyl metal complexes to illustrate their catalytic potential.
Scaffold for Organocatalyst Development
The rigid framework of the indene ring system makes it an interesting scaffold for the design of organocatalysts. While direct applications of 1H-Indene, 1,3-diphenyl- as an organocatalyst scaffold are not prominently reported, the principles of organocatalyst design suggest its potential. Functional groups capable of participating in catalytic cycles, such as those that can form hydrogen bonds or act as Lewis bases, could be introduced onto the phenyl rings or the indene core. For instance, the indene scaffold has been used in the context of higher-order cycloadditions, where it forms part of a reactive intermediate generated in situ by an organocatalyst. This indicates the potential for developing novel chiral catalysts based on a functionalized 1,3-diphenylindene backbone for various asymmetric transformations.
Precursors for the Synthesis of Dyes and Pigments
There is limited specific information available in the public domain regarding the direct use of 1H-Indene, 1,3-diphenyl- as a precursor for the synthesis of commercial or widely researched dyes and pigments. The general synthesis of organic dyes, such as azo dyes, typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. While the 1,3-diphenylindene structure possesses aromatic rings that could potentially be functionalized to participate in such reactions, specific examples and detailed studies outlining this application are not readily found.
Functionalization for Chemo- and Biosensor Development
The development of chemo- and biosensors often involves the incorporation of a signaling unit (fluorophore or chromophore) and a recognition unit (receptor) into a single molecular scaffold. Functionalization of a core structure to introduce specific binding sites for ions or biomolecules is a key strategy. Although the 1,3-diphenylindene scaffold could theoretically be functionalized with appropriate groups to act as a sensor, there is a lack of specific published research detailing its use in this context. The design and synthesis of fluorescent chemosensors are often based on other well-established molecular platforms.
Integration into Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to create large, ordered structures from smaller molecular components. Host-guest chemistry, a subset of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. While aromatic systems like the phenyl groups in 1,3-diphenylindene can participate in π-π stacking interactions, specific studies on the integration of this particular indene derivative into complex supramolecular assemblies or as a key component in host-guest systems are not widely reported. The design of such systems typically utilizes molecules with more specific and stronger recognition motifs to drive the self-assembly process.
Future Research Directions and Emerging Trends in 1h Indene, 1,3 Diphenyl Chemistry
Innovations in Sustainable and Eco-Friendly Synthetic Strategies
The chemical industry is increasingly focusing on green and sustainable synthetic methodologies to minimize environmental impact. Future research in the synthesis of 1H-Indene, 1,3-diphenyl- and its derivatives is expected to align with these principles. Key areas of innovation will likely include the use of eco-friendly solvents, the development of catalyst-free reactions, and the application of energy-efficient techniques such as microwave-assisted synthesis.
One promising approach is the adoption of deep eutectic solvents (DESs) as environmentally benign reaction media. These solvents, often composed of readily available and biodegradable components like choline chloride and urea, offer a greener alternative to conventional volatile organic compounds (VOCs). Research is anticipated to explore the synthesis of 1,3-diphenylindene derivatives in DESs, potentially leading to higher yields, simplified purification processes, and improved reaction kinetics.
Furthermore, solvent-free reaction conditions, often facilitated by microwave irradiation, are gaining traction for their efficiency and reduced waste generation. researchgate.netresearchgate.net The application of such methods to the synthesis of 1,3-diphenylpropenone precursors, which can be cyclized to form the indene (B144670) core, represents a significant step towards more sustainable chemical production. researchgate.net Future investigations will likely focus on optimizing these solvent-free protocols for a broader range of substituted 1,3-diphenylindene derivatives.
Another key trend is the move away from hazardous reagents. For instance, traditional industrial syntheses of related indene derivatives have often involved genotoxic compounds and large quantities of strong acids. mdpi.com Future synthetic strategies for 1H-Indene, 1,3-diphenyl- will aim to replace such hazardous materials with safer alternatives, contributing to a more sustainable and environmentally responsible chemical industry. mdpi.comnih.gov
Table 1: Comparison of Traditional and Emerging Sustainable Synthetic Approaches
| Feature | Traditional Synthetic Methods | Emerging Sustainable Strategies |
| Solvents | Volatile Organic Compounds (VOCs) | Deep Eutectic Solvents (DESs), Water, Solvent-free conditions |
| Catalysts | Often require heavy metal catalysts | Catalyst-free reactions, Use of benign catalysts (e.g., Iodine-impregnated alumina) |
| Energy Input | Conventional heating | Microwave irradiation |
| Reagents | Use of hazardous and genotoxic chemicals | Utilization of safer, readily available starting materials |
| Waste Generation | High | Reduced |
| Overall Yield | Variable | Often improved |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique structural and electronic properties of 1H-Indene, 1,3-diphenyl- make it a fascinating substrate for exploring novel reactivity patterns. The presence of the cyclopentadiene (B3395910) ring fused to a benzene (B151609) ring, along with the steric and electronic influence of the two phenyl substituents, opens up avenues for unprecedented chemical transformations.
A significant area of future research will be the investigation of higher-order cycloaddition reactions involving 1,3-diphenylindene and its derivatives. acs.org While classical Diels-Alder [4+2] cycloadditions are well-established, there is growing interest in exploring reactions such as [10+4] cycloadditions, where the indene system can act as a 10π component. acs.org The development of organocatalytic methods to control the periselectivity and stereoselectivity of these higher-order cycloadditions will be a key challenge and a major focus of future work. acs.org
Furthermore, the reactivity of the exocyclic double bond in derivatives of 1,3-diphenylindene presents opportunities for novel functionalization. For example, the reaction of 2-[(dimethylamino)methylene]-1,3-diphenyl-2H-indene with dienophiles can lead to the formation of complex bicyclic systems. acs.org Investigating the scope and limitations of such reactions with a variety of reactants will be crucial for expanding the synthetic utility of the 1,3-diphenylindene scaffold.
The potential for 1,3-diphenylindene to participate in 1,3-dipolar cycloaddition reactions is another area ripe for exploration. The generation of in-situ 1,3-dipoles that can react with the indene core or its derivatives could provide access to novel heterocyclic systems fused to the indene framework. nih.gov Understanding the regioselectivity and stereoselectivity of these reactions will be a key aspect of future studies. researchgate.net
Advanced Functionalization for Tailored Material Properties
The functionalization of the 1H-Indene, 1,3-diphenyl- core is a critical strategy for tuning its physical and chemical properties for specific applications in materials science. Future research will focus on introducing a variety of functional groups to the indene skeleton and the peripheral phenyl rings to create materials with tailored optical, electronic, and self-assembly characteristics.
One emerging trend is the development of 1,3-diphenylindene derivatives with enhanced photophysical and optoelectronic properties. nih.gov By incorporating electron-donating or electron-withdrawing groups, it is possible to modulate the HOMO-LUMO energy gap, leading to changes in absorption and emission spectra. nih.gov This will be particularly relevant for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. The synthesis and characterization of derivatives with large Stokes shifts and high quantum yields will be a key research focus. nih.gov
The introduction of chiral substituents onto the 1,3-diphenylindene scaffold is another promising avenue for creating advanced materials. Chiral indene derivatives are of significant interest in asymmetric catalysis and chiroptical materials. Future work will likely involve the development of stereoselective synthetic methods to access enantiomerically pure 1,3-diphenylindene derivatives and the investigation of their applications in these fields.
Furthermore, the functionalization of 1,3-diphenylindene with groups that can direct self-assembly will be crucial for the bottom-up fabrication of nanostructured materials. By attaching long alkyl chains, hydrogen-bonding motifs, or other recognition units, it will be possible to control the packing of these molecules in the solid state and in thin films, which is essential for optimizing charge transport in organic electronic devices.
Synergistic Integration of Experimental and Computational Methodologies for Predictive Design
The integration of computational chemistry with experimental synthesis is becoming an indispensable tool for the rational design of new molecules and materials. In the context of 1H-Indene, 1,3-diphenyl- chemistry, this synergy will play a pivotal role in accelerating the discovery and development of novel compounds with desired properties.
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be increasingly used to predict the electronic structure, reactivity, and photophysical properties of 1,3-diphenylindene derivatives before their synthesis. nih.govresearchgate.net This predictive power will allow researchers to screen virtual libraries of compounds and identify the most promising candidates for experimental investigation, thereby saving significant time and resources. For example, computational studies can help in understanding the regioselectivity of cycloaddition reactions by analyzing the frontier molecular orbitals of the reactants. researchgate.net
Future research will also focus on using computational models to understand the reaction mechanisms of novel transformations involving 1,3-diphenylindene. researchgate.net By mapping out the potential energy surfaces of reactions, it will be possible to identify transition states and intermediates, providing valuable insights that can be used to optimize reaction conditions and improve yields.
Moreover, molecular dynamics simulations will be employed to study the self-assembly behavior of functionalized 1,3-diphenylindene derivatives. These simulations can provide atomic-level insights into the packing of molecules in crystals and thin films, which is crucial for understanding and predicting the macroscopic properties of the resulting materials. This computational-experimental feedback loop will be essential for the rational design of next-generation organic materials based on the 1,3-diphenylindene core.
Table 2: Role of Computational Methods in 1H-Indene, 1,3-diphenyl- Research
| Computational Method | Application | Predicted Properties/Outcomes |
| Density Functional Theory (DFT) | Ground-state electronic structure analysis | HOMO/LUMO energies, electron density distribution, reaction energetics |
| Time-Dependent DFT (TD-DFT) | Excited-state calculations | UV-Vis absorption spectra, fluorescence properties, electronic transitions |
| Frontier Molecular Orbital (FMO) Theory | Reactivity prediction in cycloadditions | Regioselectivity, stereoselectivity |
| Molecular Dynamics (MD) Simulations | Study of self-assembly and bulk properties | Crystal packing, thin-film morphology, intermolecular interactions |
Development of Complex Polycyclic Aromatic Hydrocarbons incorporating the Indene Core
Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules with significant interest due to their unique electronic properties and potential applications in organic electronics. acs.org The 1H-Indene, 1,3-diphenyl- scaffold serves as an excellent starting point for the synthesis of larger, more complex PAHs.
Future research in this area will focus on developing synthetic methodologies to extend the π-conjugated system of 1,3-diphenylindene. This can be achieved through various strategies, including oxidative cyclodehydrogenation (Scholl reaction) of appropriately designed precursors. researchgate.net By synthesizing oligophenylene precursors incorporating the 1,3-diphenylindene unit, it will be possible to create large, planar PAHs with well-defined structures. researchgate.net
Another promising approach is the use of palladium-catalyzed annulation reactions to build up complex PAH architectures from smaller fragments. For example, a [3+3] annulation strategy could be employed to fuse additional aromatic rings onto the 1,3-diphenylindene core. The development of efficient and regioselective annulation reactions will be a key focus of future research in this area.
The synthesis of non-planar or "curved" PAHs incorporating the indene core is also an emerging trend. These molecules can exhibit unique properties due to their three-dimensional structures, such as enhanced solubility and different packing motifs compared to their planar counterparts. The exploration of synthetic routes to such complex, non-planar PAHs derived from 1,3-diphenylindene will open up new possibilities for materials design.
The ultimate goal of this research is to create novel PAHs with tailored electronic properties for applications in organic field-effect transistors (OFETs), photovoltaics, and other electronic devices. acs.org The ability to systematically vary the size, shape, and periphery of these PAHs will be crucial for establishing structure-property relationships and advancing the field of organic electronics. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,3-diphenyl-1H-indene, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of 1,3-diphenyl-1H-indene typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, using indene derivatives with phenyl halides in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions (N₂/Ar) can improve coupling efficiency . Optimization includes varying solvents (e.g., DMF vs. THF), temperature (80–120°C), and stoichiometric ratios of reactants. Purification via column chromatography with hexane/ethyl acetate gradients is recommended, followed by characterization using NMR and HPLC .
Q. How can structural characterization of 1,3-diphenyl-1H-indene be performed to confirm regioselectivity and stereochemistry?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns and coupling constants to distinguish between substituent positions on the indene core.
- X-ray crystallography : Resolve absolute configuration and confirm substituent placement . SHELX programs are widely used for crystal structure refinement, particularly for small molecules .
- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns to rule out isomers.
Q. What preliminary biological assays are suitable for evaluating 1,3-diphenyl-1H-indene’s bioactivity?
- Methodological Answer : Screen for anticancer activity using cell viability assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7, HeLa). Compare IC₅₀ values with reference compounds like doxorubicin. For apoptosis induction, perform flow cytometry with Annexin V/PI staining . Ensure purity >90% to avoid confounding effects from byproducts .
Advanced Research Questions
Q. How can computational methods predict the binding interactions of 1,3-diphenyl-1H-indene with biological targets?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with protein structures from PDB (e.g., NFκB PDB:1SVC) . Prepare ligands in Avogadro (minimized energy, PDB format) and identify binding pockets via CASTP. Validate docking poses with MD simulations (GROMACS) to assess stability. Compare results with experimental IC₅₀ data to refine predictive models .
Q. What advanced chromatographic techniques resolve co-eluting impurities in 1,3-diphenyl-1H-indene samples?
- Methodological Answer : Employ reverse-phase HPLC (e.g., Newcrom R1 column) with a gradient elution system (acetonitrile/water). Optimize detection at 254 nm for aromatic systems. For complex mixtures, couple with mass spectrometry (LC-MS/MS) to differentiate isomers. Validate method robustness using spiked samples and calibration curves .
Q. How should researchers address contradictions in reported biological activity data for 1,3-diphenyl-1H-indene derivatives?
- Methodological Answer : Conduct meta-analysis of existing studies to identify variables affecting outcomes:
- Purity thresholds : Studies using <90% pure compounds may report skewed bioactivity .
- Cell line specificity : Test derivatives across diverse lineages (e.g., epithelial vs. hematopoietic cancers).
- Assay conditions : Standardize protocols (e.g., incubation time, serum concentration) to reduce variability .
Q. What strategies mitigate challenges in crystallizing 1,3-diphenyl-1H-indene for X-ray studies?
- Methodological Answer : Screen crystallization conditions using vapor diffusion (e.g., sitting-drop method) with solvents like DCM/hexane or methanol/water. Add seed crystals from analogous structures (e.g., 1,1-dimethylindene ). For twinned crystals, use SHELXL’s TWIN/BASF commands during refinement .
Data Analysis and Validation
Q. How can researchers validate the stability of 1,3-diphenyl-1H-indene under experimental storage conditions?
- Methodological Answer : Perform accelerated stability studies:
- Store samples at 4°C, -20°C, and room temperature.
- Analyze degradation via HPLC at intervals (0, 7, 30 days). Monitor for peaks corresponding to oxidation byproducts (e.g., quinones) .
- Use LC-MS to identify degradation pathways and establish shelf-life recommendations.
Q. What statistical approaches are appropriate for analyzing dose-response relationships in cytotoxicity assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
